molecular formula C22H18N4O3 B14946633 5-(4-ethoxyphenyl)-3-(furan-2-yl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-ethoxyphenyl)-3-(furan-2-yl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14946633
M. Wt: 386.4 g/mol
InChI Key: QDEQHFUBHIZKLU-UHFFFAOYSA-N
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Description

5-(4-ETHOXYPHENYL)-3-(2-FURYL)-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXYPHENYL)-3-(2-FURYL)-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrolo[3,4-c]pyrazole core.

    Functionalization: Introduction of the ethoxyphenyl, furyl, and pyridyl groups through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-ETHOXYPHENYL)-3-(2-FURYL)-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHOXYPHENYL)-3-(2-FURYL)-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE
  • 5-(4-CHLOROPHENYL)-3-(2-FURYL)-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE

Uniqueness

The presence of the ethoxy group in 5-(4-ETHOXYPHENYL)-3-(2-FURYL)-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This unique functional group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-3-(furan-2-yl)-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H18N4O3/c1-2-28-16-9-7-15(8-10-16)26-21(14-5-3-11-23-13-14)18-19(17-6-4-12-29-17)24-25-20(18)22(26)27/h3-13,21H,2H2,1H3,(H,24,25)

InChI Key

QDEQHFUBHIZKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CN=CC=C5

Origin of Product

United States

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